Yemuoside YM10
Overview
Description
Synthesis Analysis
The synthesis of Yemuoside YM10 involves the isolation from Stauntonia chinensis, utilizing chemical and spectrometric analysis techniques. A key step in the synthesis is the cleavage of the ester-glycoside linkage, leading to the formation of Yemuoside YM10 and related compounds.
Molecular Structure Analysis
Yemuoside YM10 has been characterized as a complex molecule with the molecular formula C58H92O25. Its structure includes a 28-O-alpha-L-rhamnopyranosyl-(1----4)-beta-D-glucopyranosyl-(1----6)-beta-D-glucopyranosyl ester of 3-O-alpha-L-rhamnopyranosyl-(1----2)-alpha-L-arabinopyranosyl-30-norolean-12, 20(29)-dien-28-oic acid. This detailed structure highlights the compound's intricate molecular architecture.
Chemical Reactions and Properties
The chemical reactivity of Yemuoside YM10 involves interactions with other molecules through its ester and glycoside linkages, which are key to its biological activity. The compound's reactivity is influenced by its unique structural features, including the presence of multiple sugar units and a nortriterpenoid backbone.
Physical Properties Analysis
Yemuoside YM10 is described as a white powder with a melting point range of 215-219°C (decomposition). The optical rotation, [alpha]D20, is -4.41 degrees (c 0.272, CH3OH), indicating its specific rotation in methanol solution.
Chemical Properties Analysis
The chemical properties of Yemuoside YM10 are closely related to its structural components, particularly its saponin nature, which contributes to its solubility and potential interaction with biological membranes. The presence of multiple hydroxyl groups and a complex glycosidic structure impacts its solubility, reactivity, and potential bioactivity.
For further details on the research conducted on Yemuoside YM10, including its synthesis, molecular structure, and properties, please refer to the following sources:
Scientific Research Applications
- Specific Scientific Field: Oncology
- Summary of the Application: Yemuoside YM10 has been studied for its potential interactions with anti-tumor drugs, specifically irinotecan . The research aimed to investigate the drug-drug interaction between herbal active ingredients yemuoside YM10 and brachyantheraoside A2 and irinotecan .
- Methods of Application or Experimental Procedures: The study involved the biotransformation of Yemuoside YM10 into brachyantheraoside A2 and then investigating the interaction of these compounds with irinotecan . The glucuronidation of SN-38, an active metabolite of irinotecan, was observed in the presence of these compounds .
Safety And Hazards
The safety data sheet for Yemuoside YM10 suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H92O25/c1-23-11-16-58(53(73)83-51-44(71)40(67)37(64)30(79-51)22-75-48-45(72)41(68)46(29(20-59)78-48)81-49-42(69)38(65)34(61)24(2)76-49)18-17-56(7)26(27(58)19-23)9-10-32-55(6)14-13-33(54(4,5)31(55)12-15-57(32,56)8)80-52-47(36(63)28(60)21-74-52)82-50-43(70)39(66)35(62)25(3)77-50/h9,24-25,27-52,59-72H,1,10-22H2,2-8H3/t24-,25-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56+,57+,58-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPROOJBJZLZCGS-CHTHVDMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H92O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ciwujianoside B | |
CAS RN |
114902-16-8 | |
Record name | Yemuoside YM(10) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114902168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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